(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate
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Overview
Description
(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfonyl group, a chlorophenyl group, and a carbamothioate group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form a sulfonamide intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols
The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and reagents used.
Scientific Research Applications
(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
- **®-(-)-1-((4-chlorophenyl)phenylmethyl)piperazine derivatives
- **2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and mechanisms of action, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
O-methyl N-[(Z)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]carbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-21-15(22)17-14(11-5-3-2-4-6-11)18-23(19,20)13-9-7-12(16)8-10-13/h2-10H,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPTWSWBHJTZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=S)N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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